molecular formula C17H23NO4 B1406855 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid CAS No. 1203685-64-6

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid

Cat. No.: B1406855
CAS No.: 1203685-64-6
M. Wt: 305.4 g/mol
InChI Key: QDUYSEHCJSUXPE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid typically involves the protection of the amine group in 3-phenylpiperidine with a tert-butoxycarbonyl group. This can be achieved by reacting 3-phenylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of tert-butyl esters. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds under controlled conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions at other functional groups. The deprotection process involves the cleavage of the Boc group, facilitated by the formation of a tert-butyl carbocation, which is stabilized by resonance and subsequently eliminated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid is unique due to its specific structure, which combines the piperidine ring with a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(12-18,14(19)20)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUYSEHCJSUXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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